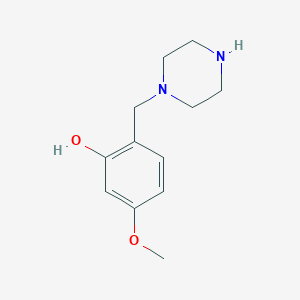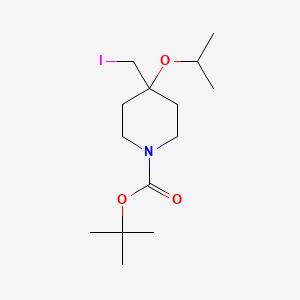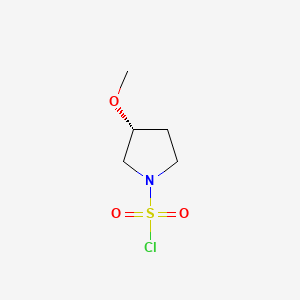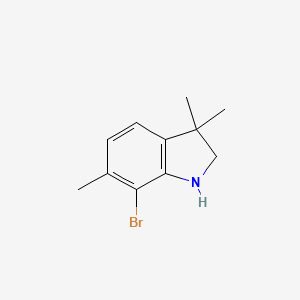
7-Bromo-3,3,6-trimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3,3,6-trimethylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position and three methyl groups at the 3rd and 6th positions of the indoline ring. Indole derivatives are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3,6-trimethylindoline typically involves the bromination of 3,3,6-trimethylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
化学反应分析
Types of Reactions
7-Bromo-3,3,6-trimethylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 3,3,6-trimethylindoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted indoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include indole derivatives with functional groups like aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major product is 3,3,6-trimethylindoline.
科学研究应用
7-Bromo-3,3,6-trimethylindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Bromo-3,3,6-trimethylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoline ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,3,3-Trimethylindolenine: Another indole derivative with similar structural features but without the bromine atom.
5-Bromo-3,3,6-trimethylindoline: A positional isomer with the bromine atom at the 5th position.
3,3,6-Trimethylindoline: The parent compound without the bromine atom.
Uniqueness
7-Bromo-3,3,6-trimethylindoline is unique due to the presence of the bromine atom at the 7th position, which imparts distinct reactivity and biological properties. This compound’s specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
7-bromo-3,3,6-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-7-4-5-8-10(9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
InChI 键 |
OVEXENHZCZLMGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(CN2)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


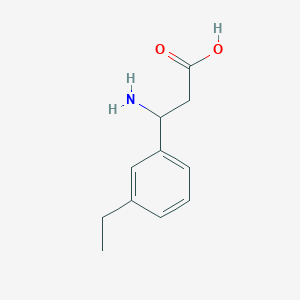
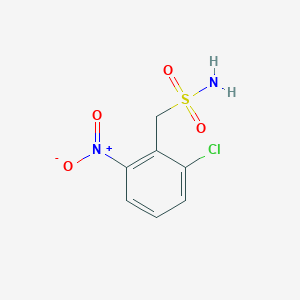
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
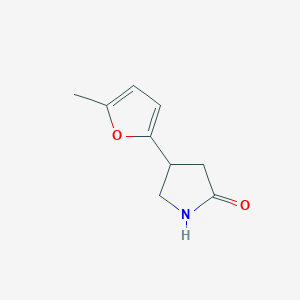
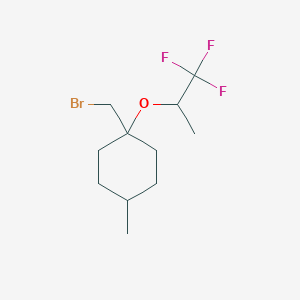
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
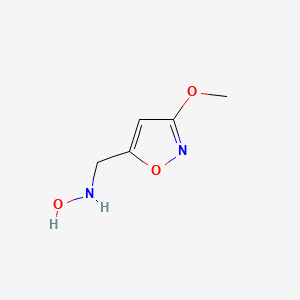
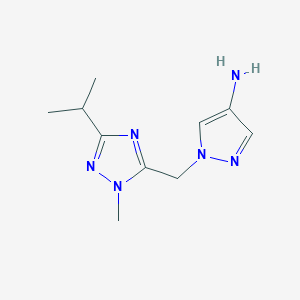
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)

